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Cat. No.: B611792 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the selectivity profile of VZ185, a potent and selective

degrader of BRD7 and BRD9. VZ185 is a proteolysis-targeting chimera (PROTAC) that recruits

the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of its target proteins.

[1][2] This document provides a thorough analysis of VZ185's specificity against other

bromodomain-containing proteins, supported by quantitative data, detailed experimental

methodologies, and visual representations of key processes.

Quantitative Selectivity Profile of VZ185
VZ185 demonstrates exceptional selectivity for the degradation of BRD7 and BRD9 over other

bromodomain-containing proteins. This high degree of selectivity has been established through

multiple lines of evidence, including broad proteomic screens and targeted degradation assays.

Degradation Activity (DC50)
The half-maximal degradation concentration (DC50) is a measure of the potency of a degrader.

VZ185 induces the degradation of BRD9 and its close homolog BRD7 at nanomolar

concentrations in various cell lines.
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Target Cell Line DC50 (nM) Assay Type Reference

BRD9 RI-1 1.8
Western Blot

(8h)
[2]

BRD7 RI-1 4.5
Western Blot

(8h)
[2]

HiBiT-BRD9 HEK293 4.0
Live-cell

degradation
[2]

HiBiT-BRD7 HEK293 34.5
Live-cell

degradation
[2]

BRD9 EOL-1 2.3

WES

degradation

(18h)

[3]

BRD9 A204 8.3

WES

degradation

(18h)

[3]

Binding Affinity (KD)
Isothermal titration calorimetry (ITC) has been employed to determine the binding affinity of

VZ185 to the BRD9 bromodomain and the VHL E3 ligase.

Binding Partner KD (nM) Method Reference

BRD9 Bromodomain 5.1 ± 0.6 ITC [2]

VHL (binary) 26 ± 9 ITC [3]

VHL (ternary with

BRD9-BD)
27 ± 3 ITC [2]

Proteome-Wide Selectivity
Quantitative mass spectrometry-based proteomics in RI-1 cells treated with 100 nM VZ185 for

4 hours revealed a highly selective degradation profile. Among 6,273 quantified proteins, only
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BRD7 and BRD9 were observed to be significantly downregulated.[4] This provides strong

evidence for the exquisite selectivity of VZ185 at the proteome level.

Selectivity Against Other Bromodomains
To further confirm its selectivity within the bromodomain family, live-cell kinetic analyses were

performed using endogenously tagged proteins. These experiments demonstrated no

degradation of BRD2, BRD3, BRD4, and the ATPase subunit of the SWI/SNF complex,

SMARCA4, in the presence of VZ185.[2][4]

Mechanism of Action
VZ185 functions as a PROTAC, a bifunctional molecule that hijacks the cell's natural protein

disposal system to eliminate target proteins.
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VZ185 Mechanism of Action
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Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this

guide.

Isothermal Titration Calorimetry (ITC)
ITC is a technique used to determine the thermodynamic parameters of binding interactions in

solution.

Objective: To measure the binding affinity (KD) of VZ185 to the BRD9 bromodomain and VHL.

Materials:

MicroCal ITC instrument (e.g., PEAQ-ITC)

Purified recombinant BRD9 bromodomain protein

Purified recombinant VHL-ElonginB-ElonginC (VBC) complex

VZ185 compound

ITC Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 2 mM TCEP), filtered and degassed

DMSO (for compound dissolution, matched concentration in both protein and ligand

solutions)

Protocol:

Sample Preparation:

Dialyze the protein (BRD9-BD or VBC) extensively against the ITC buffer to ensure buffer

matching.

Determine the final protein concentration accurately using a spectrophotometer.

Prepare the VZ185 stock solution in 100% DMSO and then dilute it into the ITC buffer to

the desired final concentration. The final DMSO concentration in the protein and ligand

solutions must be identical.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 15 Tech Support

https://www.benchchem.com/product/b611792?utm_src=pdf-body
https://www.benchchem.com/product/b611792?utm_src=pdf-body
https://www.benchchem.com/product/b611792?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611792?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Instrument Setup:

Thoroughly clean the sample cell and syringe with detergent and water, followed by

extensive rinsing with the ITC buffer.

Set the experimental temperature to 25°C.

Loading the Calorimeter:

Sample Cell: Load the protein solution (e.g., 20 µM BRD9-BD) into the sample cell.

Injection Syringe: Load the VZ185 solution (e.g., 200 µM) into the injection syringe.

Titration:

Perform an initial injection of 0.4 µL followed by 19 injections of 2 µL at 150-second

intervals.

Set the stirring speed to 750 rpm.

Data Analysis:

Integrate the raw titration data to obtain the heat change for each injection.

Subtract the heat of dilution, determined from a control titration of VZ185 into buffer.

Fit the resulting binding isotherm to a one-site binding model to determine the KD,

stoichiometry (n), and enthalpy of binding (ΔH).
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Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 15 Tech Support

https://www.benchchem.com/product/b611792?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611792?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


HiBiT Live-Cell Degradation Assay
This assay enables the quantitative measurement of protein degradation in real-time in living

cells.

Objective: To determine the DC50 and degradation kinetics of VZ185 for BRD7 and BRD9.

Materials:

HEK293 cells with endogenously tagged HiBiT-BRD7 or HiBiT-BRD9 (generated via

CRISPR/Cas9)

Cell culture medium (e.g., DMEM with 10% FBS)

White, clear-bottom 96-well assay plates

VZ185 compound

LgBiT protein and Nano-Glo® Live Cell Substrate

Luminometer

Protocol:

Cell Seeding:

Seed the HiBiT-tagged HEK293 cells in white, clear-bottom 96-well plates at an

appropriate density and allow them to attach overnight.

Compound Treatment:

Prepare serial dilutions of VZ185 in cell culture medium.

Add the compound dilutions to the cells and incubate for the desired time points (e.g., for

DC50 determination, incubate for 8 hours; for kinetic studies, proceed to measurement

immediately).

Luminescence Measurement (Lytic Endpoint for DC50):
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Prepare the Nano-Glo® HiBiT Lytic Detection Reagent according to the manufacturer's

instructions.

Add the detection reagent to each well.

Incubate for 10 minutes at room temperature to lyse the cells and allow the luminescent

signal to stabilize.

Measure the luminescence using a plate reader.

Luminescence Measurement (Kinetic Live-Cell):

Add the LgBiT protein and Nano-Glo® Live Cell Substrate to the cells just before adding

the compound.

Immediately place the plate in a luminometer equipped with temperature control (37°C)

and kinetic measurement capabilities.

Measure the luminescence at regular intervals over several hours.

Data Analysis:

For DC50 determination, normalize the luminescence signal to DMSO-treated controls

and plot the percentage of remaining protein against the compound concentration. Fit the

data to a dose-response curve.

For kinetic analysis, plot the luminescence signal over time to observe the rate of

degradation.
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HiBiT Live-Cell Degradation Assay Workflow

Quantitative Mass Spectrometry Proteomics
This method provides an unbiased, proteome-wide view of protein abundance changes

following compound treatment.

Objective: To assess the global selectivity of VZ185-induced protein degradation.

Materials:

RI-1 cells
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Cell culture medium and reagents

VZ185 and cis-VZ185 (negative control) compounds

Lysis buffer (e.g., urea-based buffer)

DTT, iodoacetamide

Trypsin

Tandem Mass Tag (TMT) reagents (for multiplexed quantification)

High-performance liquid chromatography (HPLC) system

High-resolution mass spectrometer (e.g., Orbitrap)

Protocol:

Cell Culture and Treatment:

Culture RI-1 cells to ~80% confluency.

Treat the cells in triplicate with DMSO (vehicle), 100 nM VZ185, or 100 nM cis-VZ185 for 4

hours.

Sample Preparation:

Harvest and lyse the cells.

Reduce the disulfide bonds in the proteins with DTT and alkylate the cysteines with

iodoacetamide.

Digest the proteins into peptides using trypsin.

Isobaric Labeling (TMT):

Label the peptides from each condition with a different TMT reagent.

Combine the labeled peptide samples.
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LC-MS/MS Analysis:

Fractionate the combined peptide sample using HPLC to reduce complexity.

Analyze the peptide fractions by LC-MS/MS on a high-resolution mass spectrometer.

Data Analysis:

Identify the peptides and proteins using a database search algorithm (e.g., Sequest,

MaxQuant).

Quantify the relative abundance of each protein across the different treatment conditions

based on the reporter ion intensities from the TMT labels.

Perform statistical analysis to identify proteins that are significantly up- or downregulated

upon VZ185 treatment compared to the controls.
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Conclusion
The data presented in this technical guide unequivocally establish VZ185 as a highly potent

and selective degrader of BRD7 and BRD9. Its selectivity is supported by low nanomolar DC50

values for its target proteins, a clean proteomic profile showing no significant off-target

degradation, and a lack of activity against other tested bromodomain-containing proteins. The

detailed experimental protocols provided herein offer a framework for researchers to

independently verify and further explore the properties of VZ185 and other PROTAC

molecules. These characteristics make VZ185 an invaluable chemical tool for studying the

biological functions of BRD7 and BRD9 and a promising starting point for the development of

novel therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 15 Tech Support

https://www.benchchem.com/product/b611792?utm_src=pdf-body
https://www.benchchem.com/product/b611792?utm_src=pdf-body
https://www.benchchem.com/product/b611792?utm_src=pdf-body
https://www.benchchem.com/product/b611792?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/literature/vz185-is-a-selective-dual-brd7-9-protac-degrader.html
https://www.opnme.com/sites/default/files/opnMe_M2O_profile_VZ185.pdf?token=CNUNM8Zd
https://www.opnme.com/sites/default/files/opnMe_M2O_profile_VZ185_2.pdf
https://www.opnme.com/molecules/brd9-vz185
https://www.benchchem.com/product/b611792#vz185-selectivity-profile-against-other-bromodomains
https://www.benchchem.com/product/b611792#vz185-selectivity-profile-against-other-bromodomains
https://www.benchchem.com/product/b611792#vz185-selectivity-profile-against-other-bromodomains
https://www.benchchem.com/product/b611792#vz185-selectivity-profile-against-other-bromodomains
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611792?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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